N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide
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Overview
Description
N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide is a complex organic compound characterized by the presence of an oxazolidinone ring, a propionamide group, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the oxazolidinone intermediate with a dimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Propionamide Group: The final step involves the acylation of the intermediate with propionyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other functional groups.
Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenyl)ethylamides: These compounds share the dimethoxyphenyl moiety and exhibit similar chemical properties.
Oxazolidinone Derivatives: Compounds with the oxazolidinone ring structure are often used in medicinal chemistry for their biological activity.
Uniqueness
N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-4-14(18)16-8-11-9-17(15(19)22-11)10-5-6-12(20-2)13(7-10)21-3/h5-7,11H,4,8-9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPFUAJJJMOJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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